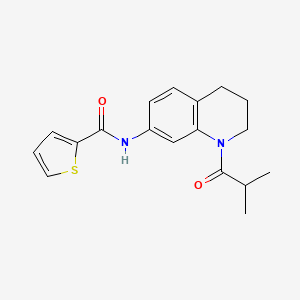
5-(1-アゼパニルスルホニル)-2-クロロアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azepane-1-sulfonyl)-2-chloroaniline is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that includes an azepane ring, a sulfonyl group, and a chloroaniline moiety, making it an interesting subject for scientific research and industrial applications.
科学的研究の応用
5-(Azepane-1-sulfonyl)-2-chloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Safety and Hazards
The safety data sheet for a related compound, “5-(1-azepanylsulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid”, includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepane-1-sulfonyl)-2-chloroaniline typically involves the reaction of 2-chloroaniline with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of 5-(Azepane-1-sulfonyl)-2-chloroaniline can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
5-(Azepane-1-sulfonyl)-2-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 5-(Azepane-1-sulfonyl)-2-chloroaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or receptor binding. The chloroaniline moiety can also participate in hydrophobic interactions, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
3-(1-Azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide:
5-(1-Azepanylsulfonyl)-2-bromobenzoic acid: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
5-(Azepane-1-sulfonyl)-2-chloroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroaniline moiety provides unique substitution patterns that are not present in its analogs, making it a valuable compound for targeted research and applications.
特性
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c13-11-6-5-10(9-12(11)14)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXYHGJQIGTYJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
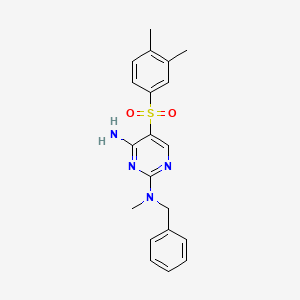
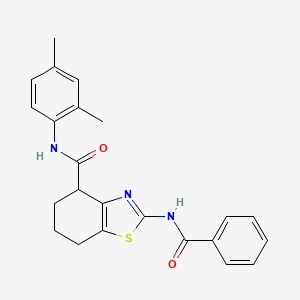
![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2372831.png)
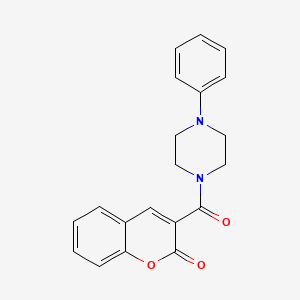
![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/new.no-structure.jpg)
![2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2372834.png)
![4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2372835.png)

![N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2372837.png)
![2-(4-Chlorobenzoyl)-6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2372844.png)
![2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B2372845.png)
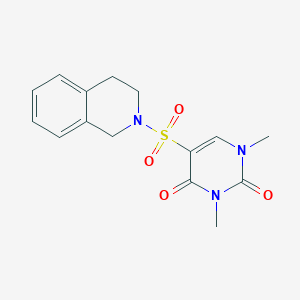
![7-butyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2372847.png)
